molecular formula C16H23ClN2O2 B5835852 2-(2-chlorophenoxy)-N-(1-propyl-4-piperidinyl)acetamide

2-(2-chlorophenoxy)-N-(1-propyl-4-piperidinyl)acetamide

Cat. No. B5835852
M. Wt: 310.82 g/mol
InChI Key: IFRQZYJRQSOZGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-chlorophenoxy)-N-(1-propyl-4-piperidinyl)acetamide, also known as L-644,711, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of piperidine derivatives, which have been shown to possess a wide range of pharmacological properties.

Mechanism of Action

The exact mechanism of action of 2-(2-chlorophenoxy)-N-(1-propyl-4-piperidinyl)acetamide is not fully understood. However, it is believed to act as a selective antagonist of the dopamine D4 receptor, which is involved in the regulation of mood, cognition, and behavior. In addition, it has been shown to modulate the activity of other neurotransmitter systems, including serotonin, norepinephrine, and acetylcholine.
Biochemical and Physiological Effects
2-(2-chlorophenoxy)-N-(1-propyl-4-piperidinyl)acetamide has been shown to have a number of biochemical and physiological effects in animal models. It has been shown to increase the release of dopamine in the prefrontal cortex, which is thought to be involved in the regulation of attention and working memory. In addition, it has been shown to increase the activity of the serotonin system, which is involved in the regulation of mood and anxiety. Finally, it has been shown to decrease the activity of the noradrenergic system, which is involved in the regulation of arousal and stress.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(2-chlorophenoxy)-N-(1-propyl-4-piperidinyl)acetamide in lab experiments is that it has been extensively studied and its pharmacological properties are well understood. In addition, it has been shown to have a wide range of effects on various neurotransmitter systems, making it a potentially useful tool for investigating the neurobiology of mood, cognition, and behavior.
One limitation of using 2-(2-chlorophenoxy)-N-(1-propyl-4-piperidinyl)acetamide in lab experiments is that its effects may be species-specific, and may not be directly applicable to humans. In addition, its effects may be influenced by a number of factors, including the dose, route of administration, and duration of treatment.

Future Directions

There are a number of future directions for research on 2-(2-chlorophenoxy)-N-(1-propyl-4-piperidinyl)acetamide. One area of interest is its potential use in the treatment of schizophrenia and other psychotic disorders. Another area of interest is its effects on cognitive function, particularly in the areas of attention and working memory. Finally, further research is needed to fully understand the mechanism of action of 2-(2-chlorophenoxy)-N-(1-propyl-4-piperidinyl)acetamide, and to identify potential new targets for drug development.

Synthesis Methods

The synthesis of 2-(2-chlorophenoxy)-N-(1-propyl-4-piperidinyl)acetamide involves the reaction of 2-chlorophenol with propylamine in the presence of a base, followed by the reaction of the resulting product with acetyl chloride. The final product is obtained through recrystallization from a suitable solvent.

Scientific Research Applications

2-(2-chlorophenoxy)-N-(1-propyl-4-piperidinyl)acetamide has been extensively studied for its potential therapeutic applications. It has been shown to possess antipsychotic, antidepressant, and anxiolytic properties in animal models. In addition, it has been investigated for its potential use in the treatment of neuropathic pain, as well as for its effects on cognitive function.

properties

IUPAC Name

2-(2-chlorophenoxy)-N-(1-propylpiperidin-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23ClN2O2/c1-2-9-19-10-7-13(8-11-19)18-16(20)12-21-15-6-4-3-5-14(15)17/h3-6,13H,2,7-12H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFRQZYJRQSOZGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCC(CC1)NC(=O)COC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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